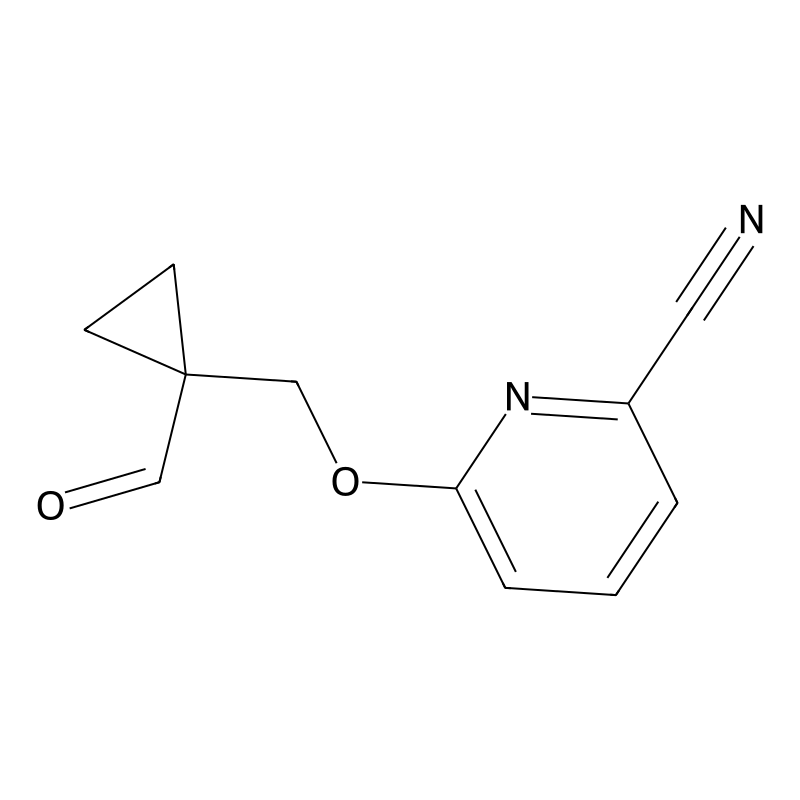

6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a complex organic compound characterized by the presence of a picolinonitrile moiety, a methoxy group, and a cyclopropyl group with a formyl substituent. Its molecular structure can be denoted by the formula and features a picoline derivative, which is known for its applications in medicinal chemistry and material science. The unique combination of functional groups in this compound suggests potential reactivity and biological activity, making it an interesting subject for research.

Factual information regarding the scientific research application of "6-((1-Formylcyclopropyl)methoxy)picolinonitrile" can potentially be found in scholarly databases. Here are some relevant databases you can search:

These databases index research articles from various scientific publications. By searching for "6-((1-Formylcyclopropyl)methoxy)picolinonitrile" in these databases, you may be able to find articles that discuss its potential applications in scientific research.

II. Importance of Reviewing the Original Research

By reading the original research articles, you can gain a more comprehensive understanding of the following:

- The specific properties of "6-((1-Formylcyclopropyl)methoxy)picolinonitrile" that make it relevant for scientific research.

- The research methods used to investigate its potential applications.

- The results of the research, including any limitations or future directions.

The chemical reactivity of 6-((1-Formylcyclopropyl)methoxy)picolinonitrile can be attributed to its functional groups:

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Condensation Reactions: The formyl group may engage in condensation reactions, particularly with amines, to form imines or related derivatives.

- Cycloaddition: The presence of the cyclopropyl group may allow for cycloaddition reactions under specific conditions, enhancing the compound's complexity.

These reactions can be influenced by various reagents and conditions, leading to a diverse array of derivatives.

Preliminary studies suggest that compounds similar to 6-((1-Formylcyclopropyl)methoxy)picolinonitrile exhibit significant biological activities, including:

- Antimicrobial Properties: Picolinonitrile derivatives have been shown to possess antimicrobial effects against various pathogens.

- Anticancer Activity: Some studies indicate that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

- Enzyme Inhibition: The structural features may facilitate interactions with specific enzymes, potentially leading to therapeutic applications in enzyme-related disorders.

Further research is needed to elucidate the specific biological pathways influenced by this compound.

The synthesis of 6-((1-Formylcyclopropyl)methoxy)picolinonitrile can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available picolinonitrile and cyclopropanecarboxaldehyde.

- Reagents: Common reagents include methanol for the methoxy group introduction and suitable catalysts for facilitating reactions.

- Reaction Conditions: Reactions may require controlled temperatures and times to optimize yield and purity.

A potential synthetic route could involve:

- Reacting picolinonitrile with cyclopropanecarboxaldehyde in the presence of an acid catalyst to form the desired compound through nucleophilic attack followed by methoxylation.

6-((1-Formylcyclopropyl)methoxy)picolinonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.

- Material Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.

- Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides due to their bioactivity against pests.

Interaction studies are crucial for understanding how 6-((1-Formylcyclopropyl)methoxy)picolinonitrile interacts with biological targets:

- Molecular Docking Studies: Computational methods can predict binding affinities with various enzymes or receptors, aiding in drug design.

- In Vitro Assays: Laboratory experiments can assess the compound's effects on cell lines, providing insight into its mechanism of action.

- Toxicity Studies: Evaluating the safety profile of this compound is essential for its potential therapeutic use.

Several compounds share structural features with 6-((1-Formylcyclopropyl)methoxy)picolinonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Picolinic Acid | Contains a pyridine ring and carboxylic acid | Known for its role in metal ion chelation |

| 2-Pyridinecarboxaldehyde | Aldehyde functional group attached to a pyridine ring | Used as a building block in organic synthesis |

| 4-Methoxypyridine | Methoxy group on the pyridine ring | Exhibits different reactivity patterns due to substitution |

Uniqueness

6-((1-Formylcyclopropyl)methoxy)picolinonitrile stands out due to its combination of a cyclopropyl moiety and methoxy substitution on a picolinonitrile framework. This unique structure potentially enhances its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and application development.